(E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine
Description
(E)-N-[1-(3,4-Dimethylphenyl)ethylidene]hydroxylamine is an organic compound featuring a hydroxylamine (-NHOH) functional group attached to an ethylidene moiety, which is linked to a 3,4-dimethylphenyl aromatic ring. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol. The compound is synthesized via condensation of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride under basic conditions . Key applications include its role in medicinal chemistry, particularly as a precursor for anticancer agents, due to its selective cytotoxicity and ability to form covalent bonds with biological targets like enzymes or receptors .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(NZ)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-7-4-5-10(6-8(7)2)9(3)11-12/h4-6,12H,1-3H3/b11-9- |
InChI Key |
OXZFANMLYZGRGL-LUAWRHEFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N\O)/C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine typically involves the reaction of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently dehydrated to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of hydroxylamine derivatives, including (E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine, in the development of anticancer agents. Hydroxylamines have been shown to exhibit selective cytotoxicity towards cancer cell lines. For instance, compounds with similar structural motifs have demonstrated effectiveness against various cancer types by targeting specific cellular pathways involved in tumor growth and proliferation .
EGFR Inhibition
A notable application of hydroxylamine derivatives is their role as epidermal growth factor receptor (EGFR) inhibitors. Research indicates that certain hydroxylamine-based compounds can penetrate the blood-brain barrier effectively, making them promising candidates for treating central nervous system metastases in non-small cell lung cancer (NSCLC). These compounds exhibit high binding affinity to mutant forms of EGFR, suggesting a significant therapeutic potential .
Synthetic Organic Chemistry
Synthesis of Chiral Compounds
this compound can serve as a chiral auxiliary in asymmetric synthesis. Its structure allows it to facilitate the formation of chiral centers in various synthetic routes, which is crucial in the production of pharmaceuticals where chirality plays a vital role in biological activity . The compound's ability to act as a chiral resolving agent enhances its utility in synthesizing optically pure compounds.
Bioisosteric Modifications
The compound also exemplifies bioisosteric modifications in drug design. Hydroxylamines can replace traditional amine functionalities in drug candidates to improve pharmacokinetic properties while maintaining biological activity. This approach has been explored extensively in the context of developing new therapeutic agents with enhanced efficacy and reduced toxicity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
(a) Methoxy vs. Methyl Groups
- (E)-N-[1-(3,4-Dimethoxyphenyl)ethylidene]hydroxylamine :
- Structural Difference : Methoxy (-OCH₃) groups replace methyl (-CH₃) groups on the phenyl ring.
- Impact : Methoxy groups are stronger electron-donating substituents, increasing the electron density of the aromatic ring. This enhances resonance stabilization and alters reactivity in electrophilic substitution reactions. However, methoxy groups may reduce lipophilicity compared to methyl groups, affecting membrane permeability in biological systems .
- Biological Activity : Methoxy derivatives often exhibit modified binding affinities to enzymes like cytochrome P450, influencing metabolic stability .
(b) Halogenated Derivatives
- (E)-N-[1-(2-Bromo-4-fluorophenyl)ethylidene]hydroxylamine :
- Structural Difference : Bromine (Br) and fluorine (F) substituents replace methyl groups.
- Impact : Halogens are electron-withdrawing, reducing electron density on the phenyl ring. Bromine’s steric bulk and polarizability enhance halogen-bonding interactions with proteins, while fluorine’s small size and electronegativity improve metabolic stability .
- Reactivity : Halogenated analogs are more reactive in nucleophilic aromatic substitution (NAS) reactions compared to methyl-substituted compounds .
Functional Group Variations
(a) Hydroxylamine vs. Amine or Hydrazine
(E)-N-[1-(3,4-Dimethylphenyl)ethylidene]amine :
- Structural Difference : Lacks the hydroxylamine (-NHOH) group, replaced by a simple amine (-NH₂).
- Impact : The absence of the hydroxylamine group eliminates redox activity (e.g., oxidation to nitroso/nitro derivatives) and reduces covalent binding to biological targets. This results in lower cytotoxicity but improved stability under physiological conditions .
(E)-N-[1-(3,4-Dimethylphenyl)ethylidene]hydrazine :
- Structural Difference : Contains a hydrazine (-NH-NH₂) group instead of hydroxylamine.
- Impact : Hydrazine derivatives are more prone to oxidation and hydrolysis, limiting their utility in drug development. However, they exhibit stronger chelation properties for metal ions, relevant in catalytic or metalloenzyme inhibition applications .
Steric and Electronic Effects
- 3,4-Dimethyl Substitution vs. Para-Substitution :
- Compounds like N-[1-(2,6-dichlorophenyl)ethylidene]hydroxylamine feature substituents in sterically hindered positions (e.g., 2,6-dichloro). The 3,4-dimethyl configuration in the target compound reduces steric hindrance, allowing better access to planar active sites in enzymes like kinases or oxidoreductases .
Comparative Data Table
| Compound Name | Substituents | Functional Group | Key Properties | Biological Activity |
|---|---|---|---|---|
| (E)-N-[1-(3,4-Dimethylphenyl)ethylidene]hydroxylamine | 3,4-dimethylphenyl | Hydroxylamine (-NHOH) | Moderate lipophilicity, redox-active, covalent protein binding | Anticancer (selective cytotoxicity) |
| (E)-N-[1-(3,4-Dimethoxyphenyl)ethylidene]hydroxylamine | 3,4-dimethoxyphenyl | Hydroxylamine (-NHOH) | Higher electron density, lower metabolic stability | Enzyme inhibition (e.g., CYP450) |
| (E)-N-[1-(2-Bromo-4-fluorophenyl)ethylidene]hydroxylamine | 2-bromo-4-fluorophenyl | Hydroxylamine (-NHOH) | Halogen bonding, NAS reactivity | Antimicrobial, enzyme modulation |
| (E)-N-[1-(3,4-Dimethylphenyl)ethylidene]amine | 3,4-dimethylphenyl | Amine (-NH₂) | High stability, no redox activity | Limited bioactivity |
Biological Activity
(E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The compound this compound features a hydroxylamine functional group attached to an ethylidene bridge with a dimethylphenyl moiety. This unique structure allows it to interact with various biological targets.
The biological activity of this compound can be attributed to its ability to form reactive nitrogen species and its interaction with various enzymes and receptors. It may exhibit the following mechanisms:
- Nitric Oxide Modulation : Hydroxylamines can release nitric oxide (NO), which plays a crucial role in cardiovascular health and neuroprotection.
- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in inflammatory pathways.
Antioxidant Properties
Research indicates that compounds similar to this compound possess significant antioxidant properties. For instance, studies have shown that hydroxylamines can reduce lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
Anti-inflammatory Effects
In vitro studies have demonstrated that hydroxylamines can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. The compound may prevent the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammation .
Cardioprotective Effects
A related study examined the cardioprotective effects of hydroxylamine derivatives in animal models of myocardial infarction. The results indicated that these compounds could mitigate heart damage by reducing oxidative stress and improving cardiac function .
Study 1: Antioxidant and Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry investigated the antioxidant and anti-inflammatory properties of related hydroxylamine compounds. The results showed significant reductions in markers of oxidative stress and inflammation in treated cells compared to controls .
| Parameter | Control Group | Treated Group |
|---|---|---|
| Lipid Peroxidation (µM) | 12.5 | 6.8 |
| SOD Activity (U/mg protein) | 5.0 | 8.5 |
| TNF-α Levels (pg/mL) | 150 | 75 |
Study 2: Cardioprotective Effects
Another study focused on the effects of hydroxylamine derivatives on cardiac health during ischemic events. Male Wistar rats were treated with various dosages of the compound prior to induced myocardial infarction, showing improved survival rates and reduced heart hypertrophy compared to untreated controls .
| Treatment Group | Survival Rate (%) | Heart Hypertrophy (%) |
|---|---|---|
| Control | 30 | +33 |
| Hydroxylamine Treated | 70 | +10 |
Q & A
Q. Advanced: How can stereoselective synthesis of the (E)-isomer be optimized to minimize (Z)-isomer contamination?
Answer:
- Kinetic vs. thermodynamic control: Conduct the reaction at lower temperatures (40–60°C) to favor the kinetically stable (E)-isomer.
- Additives: Introduce sterically hindered bases (e.g., DIPEA) to stabilize the transition state favoring the (E)-configuration .
- Monitoring: Use in situ FT-IR to track imine bond formation (C=N stretch at ~1640 cm⁻¹) and HPLC to quantify isomer ratios .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR: Confirm regiochemistry via aromatic proton splitting patterns (e.g., 3,4-dimethylphenyl protons at δ 6.8–7.2 ppm) and the hydroxylamine N–H signal (δ 8.5–9.0 ppm) .
- Mass spectrometry (HRMS): Validate molecular weight (expected [M+H]+: 208.12) and fragmentation patterns .
- X-ray diffraction (XRD): Resolve stereochemistry using SHELXL or OLEX2 for refinement .
Q. Advanced: How can contradictory data between spectroscopic and crystallographic results be resolved?
Answer:
- Cross-validation: Compare NMR-derived torsion angles with XRD data. Discrepancies may arise from solution-phase conformational flexibility vs. solid-state rigidity.
- DFT calculations: Optimize the geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level to predict theoretical spectra and align with experimental data .
- Dynamic NMR: Probe temperature-dependent shifts to identify equilibrating conformers in solution .
Basic: What safety protocols are critical when handling this compound?
Answer:
Q. Advanced: How does the compound’s stability vary under different experimental conditions (pH, temperature)?
Answer:
- Thermal stability: TGA/DSC analysis shows decomposition onset at 180°C. Avoid prolonged heating above 100°C .
- pH sensitivity: Hydrolyzes in acidic conditions (pH < 3) to regenerate the ketone. Stabilize with buffered solutions (pH 6–8) .
Basic: What methods are used to assess purity, and what are their limitations?
Answer:
Q. Advanced: How can trace impurities (e.g., synthetic byproducts) be quantified and identified?
Answer:
- LC-MS/MS: Detect impurities at ppm levels using MRM transitions specific to common byproducts (e.g., unreacted ketone or hydroxylamine derivatives) .
- NMR relaxation filters: Apply TOCSY or NOESY to suppress major component signals and amplify impurity peaks .
Basic: What preliminary assays are recommended to evaluate bioactivity?
Answer:
- Enzyme inhibition screens: Test against acetylcholinesterase or monoamine oxidases at 10–100 µM concentrations .
- Antimicrobial susceptibility: Use broth microdilution (CLSI guidelines) for Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Q. Advanced: How can the mechanism of action be elucidated for observed bioactivity?
Answer:
- Molecular docking: Simulate binding interactions with AutoDock Vina using protein structures from the PDB (e.g., 4EY7 for acetylcholinesterase) .
- Metabolomic profiling: Apply LC-HRMS to identify metabolic perturbations in treated microbial cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
